Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
Overview
Description
Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This specific compound is characterized by the presence of a bromine atom at the 5th position and an ethyl ester group at the 2nd position of the dihydrobenzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
Benzofuran compounds, such as Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate, are ubiquitous in nature and have been shown to have strong biological activities . More research is needed to identify the primary targets and their roles.
Mode of Action
Benzofuran compounds are known for their diverse pharmacological activities . They have been developed and utilized as anticancer agents . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzofuran compounds are known to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities These activities suggest that the compound may interact with multiple biochemical pathways, leading to various downstream effects
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects This suggests that this compound may also have similar effects
Action Environment
It is known that the compound has a density of 152g/cm3 and a melting point of 60-62ºC These properties may influence how the compound interacts with its environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the bromination of a benzofuran precursor followed by esterification. One common method involves the reaction of 2,3-dihydro-1-benzofuran with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5th position. The resulting brominated intermediate is then subjected to esterification with ethanol and a catalyst such as sulfuric acid to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Oxidation Reactions: The dihydrobenzofuran ring can be oxidized to form benzofuran derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution: Products include azido, cyano, or other substituted benzofuran derivatives.
Reduction: Products include the corresponding alcohols or dehalogenated compounds.
Oxidation: Products include benzofuran-2-carboxylic acid or other oxidized derivatives.
Scientific Research Applications
Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with additional hydroxyl and phenyl groups, leading to different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-5,10H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWJLWVJGAUGGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(O1)C=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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